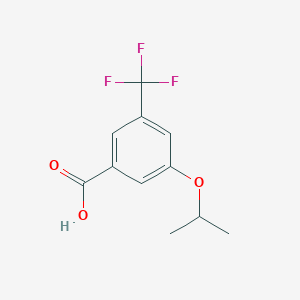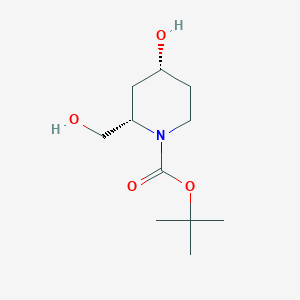
3-(pyrrolidin-2-yl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(pyrrolidin-2-yl)-1,2-oxazole” contains a pyrrolidine ring and an oxazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Oxazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “3-(pyrrolidin-2-yl)-1,2-oxazole” would likely be characterized by the presence of the pyrrolidine and oxazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “3-(pyrrolidin-2-yl)-1,2-oxazole” would depend on the specific conditions and reagents used. Pyrrolidines can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(pyrrolidin-2-yl)-1,2-oxazole” would be influenced by its molecular structure. For instance, pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .科学的研究の応用
Antimicrobial Properties
The pyrrolidine ring, due to its structural versatility, has been explored as a scaffold for novel antimicrobial agents. Researchers have synthesized derivatives of 3-(pyrrolidin-2-yl)-1,2-oxazole and evaluated their activity against bacteria, fungi, and other pathogens. These compounds exhibit promising antibacterial and antifungal effects, making them potential candidates for combating infectious diseases .
Antiviral Activity
The combination of the pyrrolidine and oxazole moieties in 3-(pyrrolidin-2-yl)-1,2-oxazole may also confer antiviral properties. Scientists have investigated these derivatives for their ability to inhibit viral replication or entry. Further studies are needed to elucidate their mechanisms of action and optimize their antiviral efficacy .
Antitumor Potential
Pyrrolidine-based compounds have attracted attention in cancer research. The 3-(pyrrolidin-2-yl)-1,2-oxazole scaffold could serve as a starting point for developing novel antitumor agents. Researchers explore their cytotoxicity, selectivity, and potential to target specific cancer pathways. These compounds may interfere with tumor growth, angiogenesis, or metastasis .
Enantioselective Catalysis
Beyond their biological applications, pyrrolidine-containing molecules play a crucial role in asymmetric catalysis. Researchers have designed ligands based on 3-(pyrrolidin-2-yl)-1,2-oxazole for use in rhodium-catalyzed olefin hydrogenation reactions. These ligands enhance enantioselectivity, enabling the synthesis of chiral compounds with high optical purity .
Neuroprotective Agents
Given the pyrrolidine ring’s influence on stereochemistry, derivatives of 3-(pyrrolidin-2-yl)-1,2-oxazole may interact with specific protein targets. Some compounds exhibit neuroprotective effects by modulating neurotransmitter receptors or oxidative stress pathways. Researchers investigate their potential in treating neurodegenerative disorders .
Anti-Inflammatory Compounds
The pyrrolidine scaffold has been associated with anti-inflammatory properties. By modifying the substituents on 3-(pyrrolidin-2-yl)-1,2-oxazole, scientists aim to develop potent anti-inflammatory agents. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
作用機序
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It is known that the disposition of similar compounds is examined in rats, dogs, and humans after oral administration of a single dose .
Result of Action
It is known that certain pyrrolidine alkaloids can cause apoptotic cell death in mcf-7 breast cancer cells .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
将来の方向性
The future directions for research on “3-(pyrrolidin-2-yl)-1,2-oxazole” could include further studies on its synthesis, properties, and potential biological activities. Given the wide range of biological activities exhibited by pyrrolidine derivatives , this compound could be of interest in the field of medicinal chemistry.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyrrolidin-2-yl)-1,2-oxazole involves the reaction of pyrrolidine with ethyl 2-bromoacetate to form 2-(pyrrolidin-2-yl)acetic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(pyrrolidin-2-yl)-1,2-oxazole.", "Starting Materials": [ "Pyrrolidine", "Ethyl 2-bromoacetate", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(pyrrolidin-2-yl)acetic acid ethyl ester.", "Step 2: The intermediate 2-(pyrrolidin-2-yl)acetic acid ethyl ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 3-(pyrrolidin-2-yl)-1,2-oxazole.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |
CAS番号 |
1255147-67-1 |
製品名 |
3-(pyrrolidin-2-yl)-1,2-oxazole |
分子式 |
C7H10N2O |
分子量 |
138.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




